Methyl geranate
Overview
Description
Methyl geranate, also known as (E)-3,7-dimethyl-2,6-octadienoic acid methyl ester, is an organic compound with the molecular formula C11H18O2. It is a monoterpenoid ester derived from geranic acid and methanol. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .
Scientific Research Applications
Methyl geranate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the determination of purity and concentration of related compounds.
Future Directions
Mechanism of Action
Target of Action
Methyl geranate, a volatile organic compound, is primarily targeted at bacterial membranes . It is also known to act as an anti-aphrodisiac in certain species of beetles, specifically the Nicrophorus or burying beetles .
Mode of Action
The geranate ion and geranic acid components of this compound are predicted to act in concert to integrate into bacterial membranes . This integration affects membrane thinning and perturbs membrane homeostasis . In the case of Nicrophorus beetles, it acts as an anti-aphrodisiac, deterring males from copulating during the intensive period of parental care .
Biochemical Pathways
This compound is biosynthetically linked to juvenile hormone III, a hormone mediating temporary infertility in certain species . In yeast, it has been demonstrated that geraniol and nerol can be converted to geranic acid, which is a component of this compound .
Pharmacokinetics
It is known to be a readily biodegradable perfumery ingredient produced by green synthesis .
Result of Action
The integration of this compound into bacterial membranes results in membrane thinning and perturbation of membrane homeostasis . This leads to the eradication of biofilms of certain pathogens . In Nicrophorus beetles, the emission of this compound results in a decrease in copulation, thereby aiding in parental care .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the case of Nicrophorus beetles, the emission of this compound is influenced by the intensive period of parental care . In the context of its use as a perfumery ingredient, it is known to give excellent effects in many florals to develop richness and naturalness .
Biochemical Analysis
Biochemical Properties
Methyl geranate interacts with various enzymes, proteins, and other biomolecules. It is biosynthetically linked to juvenile hormone III, a hormone mediating temporary infertility in certain species . In yeast, geraniol and nerol can be converted to geranic acid and citronellic acid, indicating that this compound might be involved in similar biochemical reactions .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. For instance, in the burying beetle species, female Nicrophorus vespilloides emit this compound during the intensive period of parental care, acting as an anti-aphrodisiac and deterring males from copulating . This suggests that this compound can influence cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. In the case of the burying beetle, this compound is biosynthetically linked to juvenile hormone III, indicating a potential mechanism of action through hormone regulation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the emission of this compound varies between species and within species, which can be attributed to sex differences and individual brood size differences
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects are limited, it is known that the compound acts as an anti-aphrodisiac in certain beetle species
Metabolic Pathways
This compound is involved in the metabolic pathways of certain organisms. In yeast, it has been demonstrated that geraniol and nerol can be converted to geranic acid and citronellic acid, suggesting that this compound might be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl geranate can be synthesized through the esterification of geranic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form geranic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield geraniol, a valuable fragrance compound. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia in methanol.
Major Products:
Oxidation: Geranic acid.
Reduction: Geraniol.
Substitution: Geranic acid amide.
Comparison with Similar Compounds
Methyl geranate can be compared with other similar compounds such as geraniol, geranic acid, and citronellic acid:
Geraniol: An alcohol derivative of geranic acid, known for its strong rose-like aroma. Unlike this compound, geraniol is primarily used in the fragrance industry.
Geranic Acid: The parent acid of this compound, used in the synthesis of various esters and as a flavoring agent.
Citronellic Acid: A related monoterpenoid acid with similar applications in the fragrance and flavor industries.
This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and acid counterparts.
Properties
IUPAC Name |
methyl (2E)-3,7-dimethylocta-2,6-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOBBFVLNKYODD-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C(=O)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274147 | |
Record name | Methyl (E)-geranate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-09-9 | |
Record name | Methyl geranate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl geranate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl (E)-geranate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (E)-3,7-dimethylocta-2,6-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL GERANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26YR95MGP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl geranate and where is it found?
A1: this compound is a monoterpene ester commonly found in various plant species. It contributes significantly to the aroma of several plants, including lemon-scented myrtle (Darwinia citriodora) [, , ], Dracocephalum kotschyi [, , ], and hops (Humulus lupulus) [, , , , ].
Q2: What is the chemical structure of this compound?
A2: this compound (methyl (E)-3,7-dimethylocta-2,6-dienoate) possesses a linear structure with two double bonds. It is a methyl ester derivative of geranic acid.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, researchers have characterized this compound using various spectroscopic techniques. Its 13C NMR spectrum, alongside related compounds like juvenile hormone III and methyl farnesoate, has been analyzed to understand substituent influences on chemical shifts []. Mass spectrometry studies have provided insights into the fragmentation patterns of this compound and its isomers [, ].
Q4: How does the concentration of this compound vary in different plant species and varieties?
A4: Research indicates a significant variation in this compound concentration across different plant species and even within varieties. For example, it is almost entirely absent in some hop varieties [] while being a major component in others like Tomahawk hops []. Similarly, its concentration varies significantly across different populations of Dracocephalum kotschyi [].
Q5: Are there any studies on the photochemical reactions of this compound?
A6: Yes, the photochemistry of this compound has been extensively studied, particularly its deconjugation reactions [, , , , ]. These studies have explored the influence of factors like base concentration and the presence of triplet sensitizers on the reaction pathways and product formation [, ]. Researchers have also investigated the kinetics of these photochemical transformations [, ].
Q6: What is the role of this compound in the aroma profile of different products?
A9: this compound contributes significantly to the aroma of various products. It is a key contributor to the citrus-like aroma of Tomahawk hops, which are used in beer brewing []. In baked sweet potatoes, this compound contributes a "sweet candy" aroma []. Its presence has also been identified in the essential oils of Teucrium flavum L. subsp. flavum, a plant used to flavor wines, bitters, liqueurs, and even as a hop substitute in beer [].
Q7: What analytical techniques are used to study and quantify this compound?
A10: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is widely employed for identifying and quantifying this compound in complex mixtures like essential oils and plant extracts [, , , , , , , , , , , , , , , ]. Techniques like headspace solid-phase microextraction (HS-SPME) are often used in conjunction with GC-MS to improve the sensitivity and selectivity of analysis [, ].
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